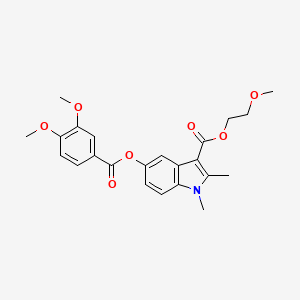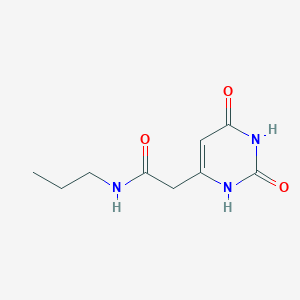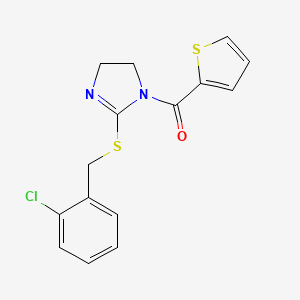![molecular formula C23H20ClN3O4S B2421217 1-(2-(3-メトキシフェニル)アセチルアミノ)-3-(4-クロロフェニル)-5,6-ジメチル-2,4-ジオキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン CAS No. 892266-15-8](/img/new.no-structure.jpg)
1-(2-(3-メトキシフェニル)アセチルアミノ)-3-(4-クロロフェニル)-5,6-ジメチル-2,4-ジオキソ-3,4-ジヒドロチエノ[2,3-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O4S and its molecular weight is 469.94. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
この化合物は、抗がん剤としての可能性により注目を集めています。研究者らは、特に細胞増殖の阻害とアポトーシスの誘導における、がん細胞株に対するその効果を調査してきました。 メカニズム研究によると、この化合物は重要な細胞経路を阻害し、がん治療におけるさらなる研究のための有望な候補となっています .
抗炎症特性
この化合物の独特の構造は、その抗炎症効果に貢献している可能性があります。これは炎症性経路を調節し、自己免疫疾患や慢性疾患に関連する炎症を軽減する可能性があります。 研究者らは、その正確なメカニズムを理解し、治療の可能性を評価することに熱心です .
神経保護効果
研究では、この化合物の神経保護特性が示唆されています。この化合物は、神経の生存を促進し、酸化ストレスから保護し、神経変性プロセスを軽減する可能性があります。 研究者らは、アルツハイマー病やパーキンソン病などの疾患におけるその応用を探求しています .
抗菌活性
この化合物は、細菌や真菌などのさまざまな病原体に対して抗菌活性を示します。研究者らは、既存の抗生物質の代替としてのその可能性を調査してきました。 そのユニークな化学構造は、新規抗菌剤の開発につながる可能性があります .
抗糖尿病の可能性
予備的な研究では、この化合物はグルコース代謝とインスリン感受性に影響を与える可能性があることを示唆しています。研究者らは、糖尿病とその関連する合併症の管理におけるその役割を調査しています。 インスリンシグナル伝達経路に対するその影響は特に注目されています .
材料科学と有機エレクトロニクス
生物学的な用途に加えて、この化合物は材料科学者の注目を集めています。その共役構造は、有機薄膜トランジスタ(OFET)や太陽電池などの有機電子デバイスに適しています。 研究者らは、半導体材料と光電子デバイスにおけるその使用を探求しています .
特性
CAS番号 |
892266-15-8 |
|---|---|
分子式 |
C23H20ClN3O4S |
分子量 |
469.94 |
IUPAC名 |
2-[3-(4-chlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20ClN3O4S/c1-13-14(2)32-22-20(13)21(29)27(17-9-7-15(24)8-10-17)23(30)26(22)12-19(28)25-16-5-4-6-18(11-16)31-3/h4-11H,12H2,1-3H3,(H,25,28) |
InChIキー |
JNCDPLBHXZKVSE-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethylphenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2421136.png)


![6-Azaspiro[3.5]nonane-7,9-dione](/img/structure/B2421143.png)

![N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2421147.png)
![N-(4-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2421148.png)
![Ethyl 2-[(5-benzamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2421150.png)

![1-(2-chlorophenyl)-N-[(3,4-diethoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2421152.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-[(2-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2421153.png)

